molecular formula C18H20N2O4S B2376325 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide CAS No. 899975-91-8

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2376325
CAS No.: 899975-91-8
M. Wt: 360.43
InChI Key: KEILEWMUPHZPSM-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 1,1-dioxothiazinan ring at the para-position of the phenyl group. Its synthesis likely involves coupling reactions between activated acetamide intermediates and functionalized aryl amines, though specific protocols require further elucidation.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(14-24-17-6-2-1-3-7-17)19-15-8-10-16(11-9-15)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEILEWMUPHZPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often involving stirring without solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has potential therapeutic applications due to its biological activity. The compound is also used in environmental research for its potential to degrade pollutants and contaminants.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional distinctions between N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide and analogous acetamide derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Structural Features Synthesis Highlights References
This compound Phenoxyacetamide, 1,1-dioxothiazinan Not reported Not reported Not explicitly reported Sulfone-containing heterocycle; planar phenyl and phenoxy groups Presumed coupling of activated acetamide with dioxothiazinan-substituted aniline -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone, dichlorophenyl, methylene bridge C₁₇H₁₃Cl₂N₃O₃ 384.21 Anticonvulsant Rigid quinazolinone core; halogenated aryl group Oxidation of thiourea intermediate, followed by carbodiimide-mediated coupling
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS 303.17 Coordination ligand; antimicrobial Twisted aryl-thiazole dihedral (61.8°); N–H⋯N hydrogen-bonded dimers Carbodiimide-mediated amidation in dichloromethane
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Thioimidazole, phenyldiazenyl C₁₈H₁₇N₅OS 367.43 Not reported Sulfur-linked imidazole; azo group enhancing π-conjugation Not detailed in evidence; likely involves thiol-alkylation or diazonium coupling
2-[(4-Methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide Methoxybenzyl, thiazole, branched acetamide C₁₉H₁₉N₃O₂S 353.44 Not reported Chiral center at α-carbon; hydrogen-bonding capacity with thiazole Multi-step condensation of substituted acetic acid with 2-aminothiazole

Key Comparative Insights:

Functional Group Diversity: The 1,1-dioxothiazinan group in the target compound distinguishes it from halogenated (e.g., dichlorophenyl in ) or heteroaromatic (e.g., thiazole in ) substituents in analogs. Sulfone groups enhance polarity and may improve water solubility compared to sulfur-containing analogs like thioimidazole . Phenoxyacetamide vs.

Pharmacological Potential: Anticonvulsant activity in correlates with the quinazolinone moiety, a known scaffold in CNS-active drugs. The target compound’s dioxothiazinan group may modulate GABAergic or sodium channel interactions, though experimental validation is needed.

Crystallographic and Structural Behavior :

  • Hydrogen-bonded dimers in (R²²(8) motif) enhance crystal packing stability, a feature absent in the target compound due to its sulfone group’s steric bulk.

Biological Activity

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide (CAS No. 899975-91-8) is a synthetic compound that has gained attention for its potential therapeutic applications. With a molecular formula of C18H20N2O4S and a molecular weight of 360.43 g/mol, this compound exhibits a unique structure that may contribute to its biological activity. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, which could lead to various biological effects. Research indicates that it may influence pathways related to inflammation and neuroprotection, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an anticonvulsant and anti-inflammatory agent.

Anticonvulsant Activity

In animal models, compounds structurally similar to this compound have demonstrated anticonvulsant properties. For instance, derivatives based on similar phenoxyacetamide structures were evaluated for their efficacy in seizure models. The results indicated significant anticonvulsant activity at various dosages, suggesting that this class of compounds may be beneficial in treating epilepsy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses. This suggests a possible role in managing conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is valuable to compare it with other compounds in the same class.

Compound NameStructureMolecular WeightBiological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamideStructure268.3 g/molAntibacterial and antifungal
N-[4-(1-(3-chlorophenyl)-4-methylpiperazin-1-yl)acetophenone]Not available350 g/molAnticonvulsant activity
N-[4-(1-pyridinyl)phenyl]-2-thiazoleacetamideNot available325 g/molAnti-inflammatory

This table highlights the structural diversity within this class of compounds and their varying biological activities.

Case Studies

Several case studies have examined the pharmacological effects of related compounds:

  • Anticonvulsant Efficacy : A study involving phenoxyacetamides demonstrated significant seizure protection in mouse models when administered at doses ranging from 100 mg/kg to 300 mg/kg. The highest efficacy was noted at specific time intervals post-administration .
  • Inflammation Models : In vitro assays indicated that related compounds significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide, and what reaction conditions optimize yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of a dioxothiazinan intermediate. Key steps include nucleophilic substitution to attach the phenylacetamide moiety and oxidation to stabilize the sulfone group. Controlled conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as pyridine) are critical for minimizing side products. Yield optimization may require iterative purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon backbone; IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (374.46 g/mol) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), with refinement via SHELXL (R-factor < 0.05). Hydrogen bonding networks and dihedral angles are analyzed to understand conformational stability .

Q. What solubility and stability data are critical for formulating this compound in biological assays?

  • Methodology : Solubility is empirically determined in DMSO, PBS, or ethanol using UV-Vis spectroscopy or HPLC. Stability studies (pH 7.4, 37°C) monitor degradation via LC-MS. While direct solubility data for this compound is unavailable, analogs suggest low aqueous solubility, necessitating vehicle optimization (e.g., 0.1% Tween-80) for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Replication : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) to minimize variability.
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stability under assay conditions.
  • Comparators : Use structurally similar analogs (e.g., N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide) to isolate structure-activity relationships .

Q. What strategies are effective in optimizing the synthetic pathway to reduce by-products?

  • Methodology :

  • Catalyst Screening : Zeolite (Y-H) or Pd-based catalysts improve regioselectivity in cyclization steps.
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation).
  • In-line Analytics : TLC or FTIR monitors reaction progress in real time, enabling rapid adjustments .

Q. How do in silico studies predict the interaction between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) using the compound’s 3D structure (PDB ID: from SC-XRD data).
  • MD Simulations : GROMACS assesses binding stability over 100 ns, evaluating hydrogen bonds and hydrophobic interactions.
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize targets .

Q. What analytical techniques are used to confirm the mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., for proteases) or NADH-coupled reactions (for oxidoreductases).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real time.
  • Western Blotting : Validates downstream pathway modulation (e.g., phosphorylation status of MAPK/ERK) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.